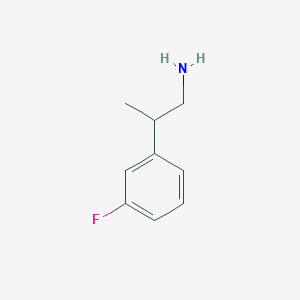

2-(3-Fluorophenyl)propan-1-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLXAPWDQVMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Fluorinated Amine Chemistry and Analogues

Fluorinated amines are organic compounds containing both a fluorine atom and an amine functional group. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. nih.govacs.orgalfa-chemistry.com This is due to the high electronegativity and small size of the fluorine atom, which can influence factors like basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgalfa-chemistry.comnih.gov The presence of a fluorine atom can weaken the basicity of the amine group, which can be advantageous in tuning the pharmacokinetic properties of a potential drug molecule. alfa-chemistry.com

2-(3-Fluorophenyl)propan-1-amine is a primary amine with a fluorophenyl group attached to a propane (B168953) backbone. Its structure is analogous to other phenethylamine (B48288) derivatives, a class of compounds with a wide range of biological activities. The specific placement of the fluorine atom at the meta-position of the phenyl ring is a key structural feature that distinguishes it from its ortho- and para-isomers, potentially leading to different biological effects and chemical reactivity.

The synthesis of fluorinated amines can be achieved through various methods, including the hydrogenation reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes. alfa-chemistry.com These methods provide access to a diverse range of fluorinated amine building blocks for further chemical exploration.

Significance As a Chemical Scaffold and Research Target

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. 2-(3-Fluorophenyl)propan-1-amine serves as a valuable scaffold in medicinal chemistry and drug discovery. researchgate.net Its phenethylamine (B48288) core is a well-established pharmacophore, and the presence of the fluorine atom offers a strategic point for modification to optimize drug-like properties.

The utility of similar scaffolds is evident in the development of various therapeutic agents. For instance, the related compound (R)-2-(3-chlorophenyl)propan-1-amine is a key intermediate in the synthesis of Lorcaserin (B1675133), a selective serotonin (B10506) 5-HT2C receptor agonist used for weight management. researchgate.net This suggests that this compound could be a valuable precursor for the synthesis of novel neurologically active compounds.

The research interest in this compound also stems from the broader field of fragment-based drug design, where small, low-complexity molecules (fragments) are identified and then grown or combined to produce lead compounds with higher affinity and specificity for a biological target. researchgate.net this compound represents such a fragment with desirable features for this approach.

Overview of Principal Academic Research Trajectories

Classical Organic Synthetic Routes to this compound

The synthesis of this compound can be achieved through various classical organic chemistry reactions. These methods often involve multiple steps and focus on the formation of the primary amine functionality from readily available starting materials.

Multi-step Organic Synthesis Strategies

Multi-step synthesis provides a reliable pathway to this compound, often starting from simple aromatic compounds. utdallas.edu A common strategy begins with a Friedel-Crafts acylation of fluorobenzene (B45895). For instance, reacting fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields 3'-fluoropropiophenone. chemicalbook.com This ketone can then be converted to the target amine through various reductive amination or reduction methods.

Another multi-step approach could involve the use of 3-fluorobenzaldehyde (B1666160) as a starting material. chemicalbook.com This aldehyde can be reacted with a nitroalkane, such as nitroethane, in a Henry reaction to form a nitro alcohol, which can then be reduced to the corresponding amino alcohol. Subsequent deoxygenation would lead to the desired propan-1-amine. These multi-step sequences allow for the gradual construction of the target molecule, with purification of intermediates at each stage to ensure the final product's purity. syrris.jp

Reductive Amination Procedures for Primary Amine Formation

Reductive amination is a versatile and widely used method for the synthesis of amines, including this compound. masterorganicchemistry.comlibretexts.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the in situ formed imine or enamine. youtube.com For the synthesis of a primary amine, ammonia (B1221849) is used as the nitrogen source. libretexts.org

The precursor ketone, 3-fluorophenylacetone (B132418), is a key intermediate for this transformation. caymanchem.com The reaction of 3-fluorophenylacetone with ammonia generates an intermediate imine, which is then reduced to this compound. libretexts.org Various reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine over the starting ketone. masterorganicchemistry.comyoutube.com Other reducing systems, such as hydrogen gas with a metal catalyst (e.g., nickel, palladium), can also be utilized. libretexts.orgrsc.org

| Reducing Agent | Abbreviation | Key Features |

| Sodium Cyanoborohydride | NaBH3CN | Selective for imines over carbonyls, effective under mildly acidic conditions. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Milder and less toxic alternative to NaBH3CN, also selective for imines. masterorganicchemistry.com |

| Hydrogen gas with catalyst | H2/Catalyst | Can be used for large-scale synthesis, requires specialized equipment. libretexts.org |

| Borane-trimethylamine | BH3·NMe3 | Efficient for selective methylation and formylation of amines. organic-chemistry.org |

| Sodium Borohydride (B1222165)/Zirconium(IV) chloride | NaBH4/ZrCl4 | Effective for the rapid and solvent-free reduction of oximes to amines. researchgate.net |

Condensation and Reduction Approaches

An alternative to direct reductive amination involves a two-step condensation and reduction sequence. This approach often utilizes an oxime intermediate. The synthesis begins with the condensation of 3-fluorophenylacetone with hydroxylamine (B1172632) (NH2OH) to form the corresponding oxime, 1-(3-fluorophenyl)propan-2-one oxime. shaalaa.com

This oxime can then be reduced to the primary amine, this compound. A variety of reducing agents are effective for this transformation, including lithium aluminum hydride (LiAlH4), sodium in ethanol, or catalytic hydrogenation. researchgate.netshaalaa.com For example, the reduction of an oxime with sodium borohydride in the presence of zirconium(IV) chloride supported on alumina (B75360) has been shown to be a rapid and efficient method for producing the corresponding amine. researchgate.net This method offers an alternative to the direct reductive amination and can be advantageous depending on the availability of reagents and desired reaction conditions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In reductive amination, the pH of the reaction medium is a critical parameter. Mildly acidic conditions (pH ~5-6) are often optimal to facilitate both imine formation and the subsequent reduction. youtube.com The choice of solvent can also influence the reaction rate and yield.

For multi-step syntheses, optimizing each individual step is essential. This includes the selection of appropriate catalysts, reaction temperatures, and purification methods to minimize product loss between stages. For instance, in a flow process for a multi-step synthesis, the use of immobilized reagents and catalysts can lead to higher purity and yield of the final product. syrris.jp Furthermore, the development of enzymatic routes and the engineering of enzymes like amino acid dehydrogenases are being explored to improve the efficiency and stereoselectivity of amine synthesis. nih.gov

Stereoselective and Asymmetric Synthesis of Enantiomers

The development of methods for the stereoselective and asymmetric synthesis of the enantiomers of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. mdpi.com

Chiral Auxiliaries in Synthetic Pathways

One established strategy for asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. A common approach involves the condensation of a prochiral ketone, such as 3-fluorophenylacetone, with a chiral amine, like (R)- or (S)-α-methylbenzylamine, to form a chiral imine.

Subsequent reduction of this chiral imine proceeds with diastereoselectivity, leading to a mixture of diastereomeric amines. These diastereomers can then be separated by chromatography or crystallization. Finally, removal of the chiral auxiliary affords the desired enantiomerically enriched this compound. Another approach utilizes chiral sulfinamides, such as Ellman's chiral sulfinamide, which can be condensed with aldehydes or ketones to form N-sulfinyl imines. nih.gov Nucleophilic addition to or reduction of these intermediates can proceed with high diastereoselectivity, providing a route to enantiopure amines after cleavage of the sulfinyl group. nih.gov

Diastereoselective and Enantioselective Methodologies

The creation of a specific stereoisomer of this compound relies on enantioselective methodologies, as the compound possesses a single chiral center. Traditional chemical methods like reductive amination can be rendered enantioselective through the use of chiral catalysts or auxiliaries. Reductive amination, a process that converts a carbonyl group to an amine, is a widely used and versatile method in chemical synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds by the formation of an imine intermediate from a ketone (3'-fluorophenylacetone) and an amine source, which is then reduced. masterorganicchemistry.comsynplechem.comsigmaaldrich.com To achieve enantioselectivity, this reduction can be catalyzed by transition-metal complexes featuring chiral ligands or by employing biocatalysts.

Biocatalytic approaches, particularly using enzymes like transaminases and dehydrogenases, have become prominent for their high enantioselectivity. wikipedia.orgmdpi.com For instance, transaminases can asymmetrically synthesize chiral amines from prochiral ketones with high enantiomeric excess (ee). nih.govrsc.org These enzymatic methods offer significant advantages, including mild reaction conditions and exceptional stereocontrol, aligning with the principles of green chemistry. nih.govwikipedia.org

Isolation and Resolution of Enantiomers

When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), a resolution process is required to isolate the desired enantiomer. libretexts.org A classical and widely applied method is the formation of diastereomeric salts. libretexts.orgrsc.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid. The resulting products are diastereomeric salts (e.g., (R)-amine-(+)-acid and (S)-amine-(+)-acid), which have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomeric amine can be recovered by treating the diastereomeric salt with a base. libretexts.org

Kinetic resolution is another powerful technique, often employing enzymes like lipases or transaminases. nih.govrsc.org In this process, an enzyme selectively reacts with one enantiomer in the racemic mixture at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched substrate from the transformed product. For example, transaminases can be used in a kinetic resolution mode to selectively deaminate one enantiomer of a racemic amine, leaving the other enantiomer in high purity. nih.gov

Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines. researchgate.netnih.gov Enzymes offer high stereoselectivity and operate under mild, aqueous conditions, making them attractive for industrial applications. nih.govmdpi.com Key enzyme classes for chiral amine synthesis include reductive aminases, amine dehydrogenases, and transaminases. nih.govmdpi.com

Enzymatic Reductive Amination (RedAm)

Enzymatic reductive amination is a direct and atom-efficient method for synthesizing chiral amines. This reaction is catalyzed by a class of enzymes known as reductive aminases (RedAms). nih.gov RedAms utilize an external amine source, typically ammonia, and a reducing cofactor (NADH or NADPH) to convert a ketone directly into a chiral amine. nih.govwikipedia.org The process is highly appealing as it combines the two steps of conventional reductive amination (imine formation and reduction) into a single enzymatic transformation, often with excellent stereoselectivity. While a nascent field compared to transaminases, RedAms represent a promising avenue for the synthesis of compounds like this compound from its corresponding ketone, 3'-fluorophenylacetone.

Application of Amine Dehydrogenases (AmDHs)

Amine dehydrogenases (AmDHs) are a class of oxidoreductase enzymes that catalyze the asymmetric reductive amination of prochiral ketones and aldehydes to produce chiral amines. nih.govnih.govrsc.org These enzymes use ammonia as the amine donor and require a nicotinamide (B372718) cofactor (NADH or NADPH) for the reduction step. nih.govrsc.org The key advantage of AmDHs is their high atom economy and the use of inexpensive ammonia, generating only water as a byproduct. nih.gov

Research has demonstrated the effectiveness of AmDHs on a range of phenylacetone (B166967) derivatives. For example, an AmDH from Bacillus badius has been shown to successfully convert fluorophenylacetone substrates into the corresponding chiral amines with perfect stereoselectivity. nih.gov This highlights the potential of AmDHs for the synthesis of enantiopure this compound.

| Substrate (Ketone) | Product (Amine) | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| (para-Fluorophenyl)acetone | (para-Fluorophenyl)propan-2-amine | 93 | >99 | R |

| Phenylacetone | 1-Phenylpropan-2-amine | 99 | >99 | R |

| (meta-Methoxyphenyl)acetone | 1-(meta-Methoxyphenyl)propan-2-amine | >99 | >99 | R |

Engineered Transaminases for Substrate Scope Expansion

Transaminases (TAs or ATAs), particularly ω-transaminases, are widely used for the synthesis of chiral amines. acs.orgfrontiersin.org These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. frontiersin.org While native enzymes have a limited substrate range, protein engineering has been instrumental in expanding their applicability to non-natural and sterically demanding substrates. nih.govdoaj.orgrsc.org

Directed evolution and rational design have been used to create highly active and stable transaminase variants tailored for specific industrial processes. frontiersin.orgdoaj.org A landmark example is the development of an (R)-selective transaminase (ATA-117-Rd11) for the synthesis of sitagliptin (B1680988), a drug containing a trifluorophenyl moiety. frontiersin.orgnih.gov Through multiple rounds of protein engineering, a variant was created that could efficiently convert the bulky prositagliptin ketone under harsh process conditions, demonstrating the power of this approach for synthesizing complex fluorinated amines. frontiersin.org Similar strategies can be applied to develop transaminases for the efficient synthesis of (R)- or (S)-2-(3-Fluorophenyl)propan-1-amine. Studies on the closely related 1-phenylpropan-2-one have shown that both natural and engineered transaminases can produce the corresponding amine with excellent enantioselectivity. nih.gov

| Transaminase | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| ArR-TA (natural) | (R)-α-Methylbenzylamine | 98 | >99 |

| ArR-TA (natural) | Isopropylamine | 27 | >99 |

| ArRm-TA (engineered) | (R)-α-Methylbenzylamine | 96 | >99 |

| AtR-TA (natural) | (R)-α-Methylbenzylamine | 99 | >99 |

Process Optimization in Biocatalysis

For biocatalytic methods to be industrially viable, process optimization is essential. mdpi.commdpi.com This involves improving reaction conditions to maximize yield, productivity, and enzyme stability while minimizing costs. nih.gov Key strategies include enzyme immobilization, cofactor recycling, and overcoming unfavorable reaction equilibria. nih.govnih.govnih.gov

Enzyme immobilization on a solid support can significantly enhance thermal and operational stability and allows for easier separation and reuse of the biocatalyst. nih.gov For reactions involving expensive cofactors like NADH or NADPH, an efficient recycling system is crucial. This is often achieved by using a second enzyme system, such as formate (B1220265) dehydrogenase (FDH) with formate or glucose dehydrogenase (GDH) with glucose, to regenerate the cofactor in situ. nih.gov

Process conditions such as pH, temperature, substrate loading, and the use of co-solvents are also optimized. For transaminase reactions, which often face equilibrium limitations, product removal strategies like in situ crystallization or extraction can be employed to drive the reaction towards completion. nih.gov The engineering of robust enzymes that can tolerate high substrate concentrations and the presence of organic co-solvents is also a critical aspect of optimization, as seen in the synthesis of sitagliptin where the engineered transaminase functions effectively at a substrate load of 200 g/L in 50% DMSO. frontiersin.org

| Parameter | Condition |

|---|---|

| Substrate (Prositagliptin Ketone) | 200 g/L |

| Amine Donor (Isopropylamine) | 1 M |

| Co-solvent | 50% DMSO |

| Temperature | 45 °C |

| Product Yield | 92% |

| Enantiomeric Excess (ee) | >99.95% |

Derivatization and Analog Synthesis of this compound Derivatives

The chemical structure of this compound offers multiple sites for modification, including the primary amine, the aromatic phenyl ring, and the propyl backbone. These sites can be independently or concurrently altered to generate a diverse library of analogs.

Modifications of the Amine Functionality

The primary amine group is a key site for derivatization, readily undergoing reactions to form a wide range of functional groups. These modifications can significantly alter the compound's polarity, basicity, and hydrogen bonding capability.

N-Acylation: The amine can be converted into an amide via acylation using acyl chlorides or anhydrides. For instance, reacting this compound with an agent like chloroacetyl chloride would yield the corresponding N-acyl derivative. This transformation is fundamental in peptide synthesis and in building more complex heterocyclic structures. A similar process has been demonstrated in the synthesis of the drug Lorcaserin (B1675133), which involves the acylation of the closely related (R)-2-(3-chlorophenyl)propan-1-amine. researchgate.net

Reductive Amination: To generate secondary or tertiary amines, reductive amination is a highly effective strategy. masterorganicchemistry.com This two-step, one-pot process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine without affecting the carbonyl reactant. masterorganicchemistry.comyoutube.com This method allows for the controlled installation of a wide variety of alkyl or aryl groups onto the nitrogen atom. organic-chemistry.org

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| N-Acylation | Acetyl Chloride, Acetic Anhydride (B1165640) | Amide | Introduces a neutral, hydrogen-bond accepting group; precursor for complex molecules. |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | Secondary or Tertiary Amine | Increases lipophilicity and steric bulk; modulates basicity. masterorganicchemistry.com |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Creates an acidic N-H bond; acts as a bioisostere for a carboxylic acid. |

Substituent Variations on the Phenyl Ring

Altering the substitution pattern on the phenyl ring is a classic medicinal chemistry strategy to fine-tune electronic and steric properties. While the parent compound contains a fluorine atom at the C3 position, further modifications can be explored. Additional substituents can be introduced, or the fluorine atom can be moved to the C2 or C4 positions or replaced entirely.

Research into related phenylpropylamine analogs has shown that introducing substituents such as hydroxyl, methoxyl, or additional fluoro groups can have a significant impact on biological target affinity. nih.gov For example, the synthesis of analogs with different aryl groups (e.g., replacing 3-fluorophenyl with phenyl or di-fluorophenyl) allows for a systematic study of the role of the fluorine atom and its position. These syntheses often require starting from a different precursor, such as a substituted benzaldehyde (B42025) or phenylacetone, which is then carried through a synthetic sequence involving steps like condensation, reduction, and amination.

| Analog Type | Representative Structure | Synthetic Approach |

|---|---|---|

| Positional Isomer | 2-(2-Fluorophenyl)propan-1-amine or 2-(4-Fluorophenyl)propan-1-amine | Begin synthesis with 2- or 4-fluorophenylacetone. |

| Di-substituted Analog | 2-(3,4-Difluorophenyl)propan-1-amine | Begin synthesis with a corresponding di-fluorinated starting material. |

| Bioisosteric Replacement | 2-(3-Chlorophenyl)propan-1-amine or 2-(3-Hydroxyphenyl)propan-1-amine | Utilize appropriate 3-chloro or 3-hydroxy-substituted precursors. |

Alkyl Chain and Backbone Alterations

Modifications to the propyl chain connecting the phenyl ring and the amine group can influence the molecule's conformation and its spatial presentation to biological targets.

Chain Homologation/Truncation: The length of the alkyl chain can be extended to a butyl or pentyl chain or shortened to an ethyl chain. Studies on related compounds have shown that alkyl chain length can significantly affect biological activity, such as antioxidant potential. nih.gov

Introduction of Functional Groups: Functional groups can be installed on the alkyl backbone. For example, oxidation of a suitable precursor could yield a ketone at the C1 position (an aminoketone) or a hydroxyl group, creating an amino alcohol derivative like 2-amino-1-(4-fluorophenyl)propan-1-ol. sigmaaldrich.com

Isomeric Rearrangement: The positions of the amine and phenyl groups can be altered. For instance, 2-(3-Fluorophenyl)propan-2-amine is an isomer where the amine is attached to the tertiary carbon of the propane (B168953) chain. sigmaaldrich.com Another variation is 3-(3-fluorophenyl)propan-1-amine, where the phenyl group is on the terminal carbon of the chain. These changes create fundamentally different molecular shapes and profiles.

| Alteration Type | Example Compound Name | Key Structural Change |

|---|---|---|

| Positional Isomer (Amine) | 2-(3-Fluorophenyl)propan-2-amine | Amine moved from C1 to C2. sigmaaldrich.com |

| Positional Isomer (Aryl) | 3-(3-Fluorophenyl)propan-1-amine | Phenyl group moved from C2 to C3. |

| Functionalization | 1-Amino-2-(3-fluorophenyl)propan-2-ol | Addition of a hydroxyl group to the C2 position. |

| Homologation | 2-(3-Fluorophenyl)butan-1-amine | Propyl chain extended to a butyl chain. |

Incorporation into Complex Molecular Architectures

This compound serves as a valuable building block for synthesizing more complex molecules, particularly heterocyclic systems and conformationally constrained structures. researchgate.netnih.gov

Heterocycle Synthesis: The primary amine is a key nucleophile for constructing nitrogen-containing rings. It can react with dicarbonyl compounds, halo-ketones, or other bifunctional electrophiles to form heterocycles like pyrazoles, triazoles, or benzodiazepines. frontiersin.orgresearchgate.net For example, the synthesis of lorcaserin from a related chlorophenyl analog demonstrates how the amine can be acylated and then undergo an intramolecular cyclization to form a rigid, bicyclic azepine ring system. researchgate.net

Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly building molecular complexity. rug.nl As a primary amine, this compound is an ideal substrate for well-known MCRs such as the Ugi or Povarov reactions. mdpi.com In an Ugi four-component reaction, the amine, a carbonyl compound, an isocyanide, and a carboxylic acid would combine in a single step to produce a complex α-acylamino amide scaffold, embedding the original fluorophenylpropanamine structure within a much larger molecule.

| Synthetic Strategy | Description | Potential Product Class |

|---|---|---|

| Intramolecular Cyclization | The amine, after an initial reaction (e.g., acylation), attacks another part of the molecule to form a ring. | Lactams, fused heterocycles (e.g., tetrahydroquinolines, benzodiazepines). researchgate.net |

| Multicomponent Reactions (MCRs) | The amine reacts with three or more other components in a one-pot synthesis. | Diverse scaffolds such as α-acylamino amides (Ugi reaction) or substituted quinolines (Doebner reaction). mdpi.com |

| Diels-Alder Cycloaddition | The amine can be part of a dienophile or diene, leading to the formation of six-membered rings. | Constrained polycyclic structures. researchgate.net |

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of this compound, providing insights into its atomic connectivity and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atom within the this compound molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The protons of the methyl group (CH₃) typically appear as a doublet, while the methine proton (CH) and the methylene (B1212753) protons (CH₂) of the amine group also produce characteristic multiplets. The aromatic protons on the fluorophenyl ring show complex splitting patterns in the downfield region of the spectrum. The integration of these signals provides a quantitative ratio of the protons in their different chemical environments. docbrown.infodocbrown.info For analogous compounds like propylamine, the chemical shifts are well-documented, providing a reference for interpreting the spectrum of this compound. chemicalbook.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aliphatic carbons (methyl, methine, and methylene) and the aromatic carbons are influenced by their local electronic environment, including the presence of the electron-withdrawing fluorine atom.

¹⁹F NMR Spectroscopy : Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. It provides a single, sharp signal, and its chemical shift is indicative of the electronic environment of the fluorine atom on the phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 6.8 - 7.3 | Multiplet | |

| Methine-CH | 2.8 - 3.2 | Multiplet | |

| Methylene-CH₂ | 2.6 - 2.9 | Multiplet | |

| Methyl-CH₃ | 1.0 - 1.3 | Doublet | ~6-7 |

| Amine-NH₂ | 1.0 - 2.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-F | 161 - 164 (Doublet, ¹JCF) |

| Aromatic C | 112 - 130 |

| Methylene C-N | 45 - 50 |

| Methine C | 40 - 45 |

| Methyl C | 18 - 22 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The primary amine (NH₂) group exhibits characteristic stretching and bending vibrations. orgchemboulder.com

Typically, primary amines show two N-H stretching bands in the region of 3300-3500 cm⁻¹. docbrown.info The N-H bending vibration is observed around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aliphatic amines appears in the 1020-1250 cm⁻¹ range. docbrown.infodocbrown.info Furthermore, the presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration for the fluorophenyl group is typically strong and found in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Amine (N-H) | Bending | 1580 - 1650 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

| C-N | Stretching | 1020 - 1250 |

| C-F | Stretching | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound (153.20 g/mol ). nih.gov

The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways typical for primary amines and substituted benzene (B151609) derivatives. A common fragmentation for primary amines is the alpha-cleavage, leading to the loss of an alkyl radical and the formation of a stable iminium ion. For this compound, this would result in a prominent peak. Fragmentation of the aromatic ring can also occur, leading to characteristic ions. docbrown.infodocbrown.infoyoutube.com

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 153 | [C₉H₁₂FN]⁺ | Molecular Ion |

| 138 | [C₈H₉FN]⁺ | Loss of CH₃ |

| 124 | [C₇H₆FN]⁺ | Loss of C₂H₅ |

| 109 | [C₆H₄F]⁺ | Loss of C₃H₇N |

| 96 | [C₆H₅F]⁺ | Rearrangement and loss of C₃H₆N |

| 30 | [CH₄N]⁺ | Alpha-cleavage (CH₂NH₂⁺) |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for determining the purity of this compound and for quantifying it in complex mixtures. These techniques separate the compound from impurities based on its physicochemical properties.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. helsinki.fi A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, can effectively separate the target compound from its impurities. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Since this compound is a chiral compound, existing as a pair of enantiomers, chiral HPLC is necessary to separate and quantify the individual enantiomers. mdpi.com This is crucial in research where stereospecificity is important. Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are commonly used for the enantiomeric separation of chiral amines. yakhak.orgnih.gov The mobile phase often consists of a mixture of hexane (B92381) and an alcohol like isopropanol. yakhak.org The resolution of the enantiomers allows for the determination of the enantiomeric excess (ee) of a sample.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. For the analysis of amines like this compound, derivatization is often employed to improve their volatility and chromatographic behavior. researchgate.net However, direct analysis is also possible using appropriate columns. bre.com A capillary column with a polar stationary phase is typically used. The sample is vaporized in the injector and carried through the column by an inert gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. bre.comnist.gov

Micellar Electrokinetic Chromatography (MEKC) for Lipophilicity and Stability

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that is particularly useful for the analysis of neutral and charged compounds. While specific studies applying MEKC to this compound are not extensively documented in publicly available literature, the principles of MEKC make it a highly suitable method for determining key physicochemical properties like lipophilicity and for assessing the stability of such amine compounds.

In MEKC, the separation is achieved based on the differential partitioning of analytes between an aqueous mobile phase and micelles. The lipophilicity of a compound, a critical parameter influencing its pharmacokinetic and pharmacodynamic properties, can be estimated by its retention factor in the MEKC system. A higher retention factor typically indicates greater lipophilicity.

Furthermore, MEKC can be employed in stability studies to monitor the degradation of the parent compound and the formation of impurities over time under various stress conditions (e.g., pH, temperature, light). The high resolving power of MEKC allows for the separation of closely related degradation products from the main component.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for understanding its chemical reactivity and biological activity.

Table 1: Crystallographic Data for an Analogous Fluorinated Phenyl Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.3664(15) |

| b (Å) | 8.343(2) |

| c (Å) | 25.056(6) |

| β (°) | 93.837(15) |

| Molecules per unit cell (Z) | 4 |

| Data for 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol as an example of a related structure. benthamopen.com |

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of metabolites in biological matrices. rug.nl The process involves separating the metabolites from a complex mixture using liquid chromatography, followed by their detection and fragmentation in the tandem mass spectrometer. This allows for the structural elucidation of the metabolites.

For a compound like this compound, LC-MS/MS would be the method of choice to study its metabolic fate in vivo and in vitro. scripps.eduuniversiteitleiden.nlnih.gov The initial step often involves a profiling experiment to compare metabolite levels between different sample groups. scripps.edu Derivatization can be employed to enhance the chromatographic retention and ionization efficiency of the metabolites. nih.gov The high resolution and accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, facilitate the precise identification of metabolic products. scripps.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. labrulez.comvt.edu Due to the polar nature of amines, derivatization is often necessary to improve their volatility and chromatographic behavior, preventing peak tailing and improving reproducibility. vt.eduh-brs.de Reagents like trifluoroacetic anhydride (TFAA) are commonly used for this purpose. h-brs.de

In the context of this compound, GC-MS would be employed to analyze for volatile impurities that may be present from the synthesis process or as degradation products. The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for the identification of these volatile components. docbrown.info The total ion chromatogram (TIC) is scanned over a specific mass range to detect all eluting compounds. h-brs.de

Table 2: Typical GC-MS Operating Parameters

| Parameter | Typical Setting |

| Column | 5% Phenyl Polymethylsiloxane |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range (m/z) | 40-600 |

| General parameters that could be adapted for the analysis of derivatized this compound. nih.gov |

Pharmacological and Biological Profile Pre Clinical Investigations

Receptor Binding and Ligand Interaction Studies

Affinity and Selectivity at Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin (B10506), Adrenergic)

No published data were found detailing the binding affinities (e.g., Kᵢ values) or selectivity of 2-(3-Fluorophenyl)propan-1-amine for dopamine, serotonin, or adrenergic receptor subtypes.

Interaction with Sigma (σ₁) Receptors

There is no available information in the scientific literature regarding the interaction or binding affinity of this compound with sigma-1 (σ₁) receptors.

Kappa Opioid Receptor Antagonism and Mechanisms (In Vitro)

Research detailing any potential kappa opioid receptor antagonist activity or the in vitro mechanisms of action for this compound is not present in the accessible literature.

Structure-Driven Binding Mode Analysis (X-ray crystallography of ligand-protein complexes)

No X-ray crystallography studies involving this compound complexed with any protein target have been published.

Enzymatic Modulation and Inhibition

Nitric Oxide Synthase (NOS) Inhibition (e.g., nNOS, eNOS)

There is no evidence in the available literature to suggest that this compound has been evaluated as an inhibitor of any nitric oxide synthase isoforms, including neuronal NOS (nNOS) or endothelial NOS (eNOS).

Parasitic Dihydrofolate Reductase (DHFR) InhibitionScientific literature does not contain information regarding the evaluation of this compound as an inhibitor of parasitic dihydrofolate reductase.

In Vitro Biological Activities and Cellular Models

In Vitro Biological Activities and Cellular Models

Inhibition of Cancer Cell Growth (In Vitro)

Pre-clinical research has suggested a potential role for this compound, also known as 3-Fluoroamphetamine (3-FA), in oncology. wikipedia.org In vitro investigations have indicated that this compound may possess the ability to inhibit the proliferation of cancer cells. wikipedia.org While the broader class of substituted amphetamines has been a subject of interest in medicinal chemistry, the specific anticancer properties of 3-FA are an emerging area of study. wikipedia.orgnih.gov

The mechanism by which related compounds exert their effects can involve the induction of apoptosis, or programmed cell death, in cancer cell lines. nih.gov For instance, studies on other novel synthetic molecules have demonstrated the ability to trigger apoptosis through the modulation of key regulatory proteins like Bcl-2 and Bax, and the activation of caspases. nih.gov However, detailed mechanistic studies and data on the specific cancer cell lines sensitive to this compound and the extent of its inhibitory effects are not extensively detailed in the available literature. The initial findings primarily point to a potential utility that warrants further investigation. wikipedia.org

Modulation of Cellular Signaling Pathways

The primary mechanism of action for this compound involves the modulation of monoaminergic signaling pathways. wikipedia.org It functions as a monoamine releaser, with a notable selectivity for dopamine and norepinephrine (B1679862) over serotonin. wikipedia.orgnih.gov This action is mediated through its interaction with the respective transmembrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). wikipedia.org By acting as a substrate for these transporters, it effectively blocks the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. wikipedia.orgnih.gov This blockade leads to prolonged and elevated concentrations of dopamine and norepinephrine in the synapse, which underlies its stimulant effects. wikipedia.org

Furthermore, it is suggested that, like other amphetamine derivatives, this compound may inhibit the action of mitochondrial monoamine oxidases (MAO). wikipedia.org MAO is a key enzyme responsible for the degradation of cytosolic monoamines. Its inhibition would lead to a further increase in the cytosolic concentrations of these neurotransmitters, making more available for release into the synapse. wikipedia.org

| Molecular Target | Mechanism of Action | Primary Effect | Reference |

|---|---|---|---|

| Dopamine Transporter (DAT) | Substrate-based release / Reuptake inhibition | Increased synaptic dopamine | wikipedia.org |

| Norepinephrine Transporter (NET) | Substrate-based release / Reuptake inhibition | Increased synaptic norepinephrine | wikipedia.org |

| Serotonin Transporter (SERT) | Reuptake inhibition (less selective) | Increased synaptic serotonin | wikipedia.org |

| Monoamine Oxidase (MAO) | Inhibition (putative) | Increased cytosolic monoamines | wikipedia.org |

In Vivo Pre-clinical Assessments and Models (excluding human clinical data)

Neuroprotective Effects in Animal Models of Neurodegeneration

The potential neuroprotective properties of this compound have been suggested based on its ability to promote the release of growth factors in neural contexts. wikipedia.org This action is of interest in the study of neurodegenerative diseases, where the loss of neurons is a key pathological feature. nih.gov For example, other endogenous amines have demonstrated clear neuroprotective properties in animal models of Parkinson's disease by antagonizing neurotoxin-induced reductions in dopamine concentrations. nih.gov

While the promotion of neural growth factors by this compound suggests a potential for therapeutic application in neurodegeneration, specific in vivo studies using animal models of diseases like Parkinson's or Alzheimer's to confirm this effect are not widely documented in the available research. wikipedia.org The existing information points to a plausible hypothesis for its utility in neuropharmacological research rather than confirmed neuroprotective efficacy in established animal models. wikipedia.org

Behavioral Assays in Animal Models (e.g., antidepressant, anxiolytic potential)

In vivo pre-clinical assessments in animal models have primarily characterized this compound as a locomotor stimulant. wikipedia.org Its effects on behavior have been evaluated using various assays.

Reinforcing and Stimulant Properties: Studies have shown that the compound is self-administered by mice, which is a key indicator of its reinforcing effects. wikipedia.orgncats.io The extent of self-administration was comparable to related drugs like 4-fluoroamphetamine and 3-methylamphetamine. wikipedia.org Furthermore, research in non-human primates has demonstrated its efficacy in decreasing the choice for cocaine over a food reward, suggesting a potential application in the study of substance use disorders. nih.gov

Anxiety and Depression-Like Behaviors: While direct studies on the antidepressant or anxiolytic potential of this compound are limited, research on closely related compounds provides some insight. For instance, withdrawal from chronic administration of 3-fluoroethamphetamine (3-FEA) was shown to induce depression-like behaviors in mice, as measured by increased immobility time in the forced-swim test. researchgate.net This suggests that the compound and its analogues significantly impact systems that regulate mood and behavior. Standard behavioral paradigms used to assess anxiety and depression in animal models include the open field test, elevated plus maze, and tail suspension test. wikipedia.orgnih.gov

| Behavioral Assay Type | Animal Model | Observed Effect of this compound | Inferred Potential | Reference |

|---|---|---|---|---|

| Locomotor Activity | Rats/Mice | Acts as a locomotor stimulant. | Central nervous system stimulant. | wikipedia.org |

| Self-Administration | Mice | Compound is self-administered. | Reinforcing properties. | wikipedia.org |

| Drug vs. Food Choice | Non-human primates | Decreased cocaine vs. food choice. | Potential therapeutic for cocaine use disorder. | nih.gov |

| Forced Swim Test (related compound 3-FEA) | Mice | Withdrawal increased immobility time. | Modulation of systems related to depression. | researchgate.net |

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution Patterns on Biological Activity

The placement of a fluorine atom on the phenyl ring of phenylpropanamine derivatives is a key determinant of their pharmacological profile. This is due to fluorine's unique properties, including its high electronegativity and small size, which can alter the molecule's electronic distribution, binding affinity, and metabolic stability. nih.gov

Positional Isomerism of Fluorine on the Phenyl Ring (e.g., 2-, 3-, 4-fluoro)

The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can lead to significant differences in biological activity. For instance, in a study comparing (+)-amphetamine (AM) with its fluorinated analog (+)-2-amino-3-fluoro-1-phenylpropane (FAM), distinct effects on locomotor and exploratory activity in mice were observed. nih.gov While both compounds initially increased locomotor activity, FAM induced sedative effects after one hour, whereas AM remained stimulatory. nih.gov This suggests that the introduction of a fluorine atom at the 3-position alters the compound's interaction with the central nervous system.

Research on other fluorinated compounds has also highlighted the impact of fluorine's position. In a series of fluorinated 7-phenyl-pyrroloquinolinone derivatives, the introduction of a fluorine atom at the 2- or 3-position of the phenyl ring resulted in potent cytotoxic activity. nih.govresearchgate.net Similarly, a comparison of fluorobenzoxaborole isomers, including the antifungal drug Tavaborole (5-fluoro), demonstrated that the position of the fluorine atom significantly influences antifungal activity. nih.gov

| Compound | Position of Fluorine | Observed Biological Effect |

| 2-(3-Fluorophenyl)propan-1-amine | 3- (meta) | Altered locomotor and exploratory activity compared to the non-fluorinated analog. nih.gov |

| 2- or 3-fluoro-7-phenyl-pyrroloquinolinone | 2- (ortho) or 3- (meta) | Potent cytotoxic activity. nih.govresearchgate.net |

| 5-Fluoro-2,1-benzoxaborol-1(3H)-ol (Tavaborole) | 5- (equivalent to para in this ring system) | Potent antifungal activity. nih.gov |

Impact on Receptor Affinity and Selectivity

The strategic placement of fluorine can modulate a compound's binding affinity and selectivity for specific receptors. Fluorine's ability to form hydrogen bonds and its influence on the electrostatic properties of the molecule are key factors in these interactions. nih.gov The development of selective drugs often relies on such precise structural modifications to achieve desired therapeutic effects while minimizing off-target interactions. jci.org

For example, the selectivity of agonists for different subtypes of β-adrenoceptors can be influenced by both the affinity and intrinsic efficacy of the ligand, which are in turn affected by its chemical structure. nih.gov The search for selective agonists often involves creating derivatives with specific substitutions to enhance binding to the target receptor subtype. nih.gov Similarly, in the development of serotonin (B10506) receptor-targeted drugs, achieving high selectivity for a particular receptor subtype, such as the 5-HT2A or 5-HT2C receptor, is crucial for therapeutic efficacy and reducing side effects. jci.org The affinity and selectivity of a compound are often determined through competitive binding assays and functional studies. nih.govresearchgate.netresearchgate.net

Effects on Metabolic Stability

Fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. mdpi.com The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. mdpi.com This can lead to a longer half-life and improved pharmacokinetic profile of the drug.

However, the effect of fluorination on metabolic stability is not always straightforward and can depend on the position of the fluorine atom. nih.govresearchgate.net For instance, in a study of fluorinated 7-phenyl-pyrroloquinolinone derivatives, neither monofluorination of the 7-phenyl ring nor the replacement of a benzoyl group with a 2-fluorobenzoyl moiety resulted in improved metabolic stability. nih.govresearchgate.net In another study involving fluorinated amphetamine analogs, it was found that in vivo defluorination might not be a major metabolic pathway for certain compounds. nih.gov This indicates that the impact of fluorination on metabolism is context-dependent and requires empirical investigation for each new compound.

Impact of Amine and Alkyl Chain Modifications

Variations in Alkyl Chain Length and Branching

Modifications to the length and branching of the alkyl chain can significantly impact the biological activity of a compound. These changes can alter the molecule's conformation and its ability to fit into the binding pocket of a receptor. Structure-activity relationship studies of various compound classes have shown that even minor changes in the alkyl chain can lead to substantial differences in potency and selectivity.

Primary Amine Derivatization to Secondary or Tertiary Amines

The conversion of a primary amine to a secondary or tertiary amine through N-alkylation is a common strategy in drug design to modulate pharmacological activity. nih.govnih.govrsc.orgrsc.orgresearchgate.net This modification can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity, thereby influencing its receptor binding and pharmacokinetic properties.

Introduction of Cyclic Moieties and Heteroatoms

The introduction of cyclic structures and heteroatoms into the core scaffold of phenylpropanamine derivatives is a key strategy in medicinal chemistry to modulate pharmacological properties. These modifications can influence a compound's conformation, polarity, and ability to form new interactions with biological targets, thereby affecting potency, selectivity, and metabolic stability.

Research into analogs has demonstrated the impact of these changes. For instance, in a series of 1,5-dihydrobenzo[e] rsc.orgbiomolther.orgoxazepin-2(3H)-ones, modifications to the N-1 substituent of the cyclic amide revealed a dependency on steric bulk for biological activity. mdpi.com While smaller groups like methyl rendered the compound inactive, increasing the size to an N-cyclopropylmethyl group, as seen in the hit compound OXS003976, was favorable. mdpi.com Further exploration showed that an N-isopropyl group provided the best balance of intrinsic potency and stability. mdpi.com The introduction of a trifluoroethyl group (a heteroatom-containing moiety) significantly improved metabolic stability, though at the cost of some activity. mdpi.com Conversely, adding an N-phenyl cyclic moiety resulted in the most active compound in the series, highlighting the nuanced effects of such substitutions. mdpi.com

In a different study on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, the introduction of a heteroaromatic ring proved critical. mdpi.com Structure-activity relationships established that a 2-pyridyl substituent was crucial for the antiproliferative activity of the compounds. mdpi.com This suggests that the nitrogen heteroatom in the pyridine (B92270) ring may be involved in a key interaction with the biological target.

Conformationally restricting a molecule by introducing a small ring system is another common tactic. In the development of an analog of the antiviral agent umifenovir, a thiomethylene bridge was replaced by a 1,2-cyclopropylidene moiety. researchgate.net This substitution was based on the electronic similarity of the fragments and aimed to create a more rigid analog, potentially optimizing its pharmacological profile. researchgate.net

| Compound Series | Modification | Observation | Reference |

| 1,5-Dihydrobenzo[e] rsc.orgbiomolther.orgoxazepin-2(3H)-ones | N-isopropyl | Best balance of potency and stability | mdpi.com |

| 1,5-Dihydrobenzo[e] rsc.orgbiomolther.orgoxazepin-2(3H)-ones | N-trifluoroethyl | Significantly decreased metabolic extraction ratio | mdpi.com |

| 1,5-Dihydrobenzo[e] rsc.orgbiomolther.orgoxazepin-2(3H)-ones | N-phenyl | Most active compound in the series | mdpi.com |

| Amidrazone derivatives | 2-pyridyl substituent | Crucial for antiproliferative activity | mdpi.com |

| Umifenovir analog | Cyclopropylidene moiety | Replaced a thiomethylene bridge for conformational restriction | researchgate.net |

Stereochemical Influences on Target Affinity and Selectivity

Chirality is a fundamental aspect of drug design, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological targets like receptors and enzymes, which can preferentially interact with one stereoisomer over another.

Enantiomeric Purity and its Pharmacological Consequences

For chiral drugs, it is common for the desired therapeutic effect to reside in only one enantiomer, while the other may be inactive or contribute to undesirable side effects. nih.gov Therefore, achieving high enantiomeric purity is a critical goal in pharmaceutical development. The use of chiral, fluorine-containing compounds has become a significant strategy, as the unique properties of fluorine can enhance metabolic stability and binding affinity. ucj.org.ua Synthesizing these drugs as single, pure enantiomers through methods like asymmetric synthesis can lead to increased potency, higher selectivity, and a better safety profile. ucj.org.ua

The importance of enantiomeric purity is underscored by phenomena such as the self-disproportionation of enantiomers (SDE), where the enantiomeric excess of a sample can change during purification processes like chromatography. nih.govucj.org.ua This has been observed for amide derivatives of α-phenylethylamine, a close structural relative of this compound. nih.gov This potential for change necessitates rigorous verification of the stereochemical outcome of enantioselective reactions to ensure the quality and consistency of the final pharmaceutical product. ucj.org.ua

Diastereomeric Effects on Biological Activity

When a molecule has more than one chiral center, it can exist as diastereomers. Like enantiomers, diastereomers can have distinct physical properties and biological activities. The spatial arrangement of substituents at each chiral center can dramatically affect how the molecule fits into a receptor's binding pocket.

A study on β-phenethylamine derivatives as inhibitors of the human dopamine (B1211576) transporter (hDAT) provides a clear example of diastereomeric effects. biomolther.orgnih.gov For a compound with two chiral centers, docking simulations were performed for all four possible diastereomers: (R,R), (R,S), (S,R), and (S,S). biomolther.orgnih.gov The results showed that the (R,S)-configuration was more stable and fit more firmly into the binding pocket of hDAT compared to the other isomers. biomolther.orgnih.gov In the synthesis of chiral tetrahydro-3-benzazepines, the use of (R)-α-phenylethylamine as a chiral auxiliary resulted in the formation of diastereomeric lactams in an 80:20 ratio, demonstrating how stereochemistry can direct the outcome of a reaction. nih.gov

| Compound | Stereoisomers | Finding | Target | Reference |

| β-PEA derivative (Cmpd 28) | (R,R), (R,S), (S,R), (S,S) | (R,S)-configuration was most stable in the binding pocket. | hDAT | biomolther.orgnih.gov |

| Tetrahydro-3-benzazepine precursor | Diastereomeric lactams | Formed in an 80:20 diastereomeric ratio. | N/A (Synthesis) | nih.gov |

Chiral Recognition at Biological Targets

The differential activity of stereoisomers is a direct result of chiral recognition at the molecular level. Biological systems, being inherently chiral, can distinguish between enantiomers and diastereomers. This recognition is fundamental to the specificity of drug action.

Docking studies of β-phenethylamine derivatives with the human dopamine transporter (hDAT) illustrate this principle effectively. For one inhibitor with a single chiral center, the (S)-form was found to be more stable than the (R)-form, fitting well into the binding site defined by helices 1, 3, and 6 of the transporter. nih.gov For another inhibitor with two chiral centers, the (R,S)-diastereomer was identified as the most stable in the hDAT binding pocket. nih.gov This preferential binding of specific stereoisomers is a clear demonstration of chiral recognition by a biological target, which ultimately dictates the compound's inhibitory potential. nih.gov

Beyond biological receptors, synthetic chiral receptors can also be designed to exhibit enantioselectivity. Simple chiral aza-crown ethers derived from sucrose (B13894) have been shown to display high enantioselectivity in complexing the hydrochloride salts of α-phenylethylamine, further demonstrating the principles of molecular and chiral recognition. rsc.org

Scaffold Modifications and Pharmacophore Development

Identification of Key Structural Features for Desired Activity

Pharmacophore development involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. Structure-activity relationship (SAR) studies are instrumental in defining these key features by systematically modifying a lead compound's scaffold and observing the effects on activity.

For β-phenethylamine derivatives acting as dopamine reuptake inhibitors, SAR studies identified several crucial structural elements. The inhibitory effect was found to be influenced by the nature of the aromatic ring, with substituted phenyl groups being more potent than thiophenyl or unsubstituted phenyl groups. nih.gov The activity was also modulated by the length of the alkyl group and the size of the ring at the alkylamine position, with smaller rings showing stronger inhibition. nih.gov

In a different context, SAR studies on harmine (B1663883) analogs as inhibitors of the DYRK1A kinase revealed that modifications at the 7-position of the harmine scaffold were generally not well-tolerated for enhancing human β-cell proliferation. nih.gov However, the introduction of small functional groups like carboxamides and methyl esters at this position was tolerated for maintaining DYRK1A inhibitory activity, showing that different activities can have different structural requirements. nih.gov Similarly, for a series of amidrazone derivatives, a 2-pyridyl substituent was identified as a key feature for antiproliferative activity, which could be further enhanced by adding a 4-nitrophenyl or 4-methylphenyl group at another position. mdpi.com These examples underscore how identifying the specific structural features responsible for a desired effect is a cornerstone of rational drug design.

| Compound Series | Key Structural Feature | Associated Activity | Reference |

| β-Phenethylamine Derivatives | Substituted phenyl group, specific alkyl length, small alkylamine ring | Dopamine Reuptake Inhibition | nih.gov |

| Harmine Analogs | Carboxamide/methyl ester at 7-position | DYRK1A Inhibition | nih.gov |

| Amidrazone Derivatives | 2-pyridyl substituent | Antiproliferative Activity | mdpi.com |

Development of Analogues with Enhanced Potency or Selectivity

The development of analogues of this compound has been a subject of scientific investigation aimed at elucidating the structure-activity relationships (SAR) that govern their pharmacological effects. Research has primarily focused on modifications of the phenyl ring and the propan-1-amine side chain to enhance potency and selectivity for specific monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT).

Systematic modifications of the 2-phenylpropan-1-amine scaffold have revealed several key structural features that influence biological activity. The position of the fluorine atom on the phenyl ring, as well as the introduction of other substituents, can significantly alter the affinity and selectivity of these compounds for their molecular targets. Furthermore, alterations to the amine group and the alpha-methyl group of the propanamine side chain have been shown to be critical for modulating potency and the functional profile of the analogues.

Research into related substituted phenethylamines has demonstrated that the nature and position of substituents on the phenyl ring are major determinants of monoamine transporter affinity. For instance, studies on a range of phenethylamines have shown that para-chloro substitution can augment relative potency at the serotonin transporter (SERT). nih.gov Similarly, increasing the N-alkyl chain length can also enhance SERT potency. nih.gov In contrast, unsubstituted and some meta-substituted analogues often display a preference for the dopamine (DAT) and norepinephrine (NET) transporters. nih.gov

In the context of fluorinated analogues, the position of the fluorine atom is crucial. While direct SAR studies on a comprehensive series of this compound analogues are not extensively documented in publicly available literature, research on related fluorinated compounds provides valuable insights. For example, in a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide antagonists of the TRPV1 receptor, the 3-fluoro substitution was a key feature of the lead compound, and further modifications to other parts of the molecule led to significant enhancements in potency. nih.gov One of the most potent antagonists identified in this study, compound 49S , exhibited a 100-fold greater potency for capsaicin (B1668287) antagonism and a 200-fold improvement for pH antagonism compared to the initial lead compound. nih.gov This enhancement was attributed to a new hydrophobic interaction provided by an additional 4-methylpiperidine (B120128) moiety. nih.gov

The following table presents data from a study on 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivatives, which, while not direct analogues of this compound, share a common structural motif and provide insight into the effects of structural modifications on potency.

| Compound | Modification | Ki(CAP) (nM) | IC50(pH) (nM) |

| 2 | Reference Compound | - | - |

| 17 | Phenylamino substitution | - | - |

| 28 | Methylbutylamino substitution (4-carbons) | - | - |

| 29 | Methylbutylamino substitution (6-carbons) | - | - |

| 31 | Methylbutylamino substitution (5-carbons) | - | - |

| 32 | Methylphenylamino substitution | - | - |

| 45S | (S)-1-piperidinyl substitution | 0.3 | - |

| 49S | (S)-4-methyl-1-piperidinyl substitution | 0.2 | 6.3 |

Further SAR studies on other classes of monoamine transporter inhibitors have also highlighted the importance of specific structural features. For example, in a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, low nanomolar DAT binding affinities were achieved, with selectivity over NET and SERT. nih.gov The replacement of an ether linkage with a secondary amine in these benztropine (B127874) analogues resulted in similar high-affinity binding to DAT. nih.gov

These findings from related series of compounds underscore the principle that even subtle changes to the chemical structure of 2-phenylpropan-1-amine analogues can lead to significant alterations in their pharmacological profiles. The development of analogues with enhanced potency or selectivity is a multifactorial process that requires careful consideration of the interplay between different structural modifications and their interactions with the target receptors.

Metabolic Fate and Pre Clinical Pharmacokinetic Considerations

There is currently no published research detailing the metabolic journey of 2-(3-Fluorophenyl)propan-1-amine within biological systems.

In Vitro Metabolic Stability and Metabolite Identification

Scientific literature lacks studies assessing the in vitro metabolic stability of this compound using standard methodologies such as incubation with human liver microsomes (HLM). Consequently, key pharmacokinetic parameters including its intrinsic clearance and half-life in these systems have not been determined.

Without experimental data, it is not possible to construct a data table on the metabolic stability of this compound.

Identification of Metabolites via LC-MS

There are no available studies that have utilized techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites of this compound. The specific biotransformation products of this compound remain uncharacterized.

A data table of identified metabolites cannot be generated due to the absence of research in this area.

Studies on Metabolic Cyclization and Aromatization Pathways

No research has been published investigating the potential for this compound to undergo metabolic cyclization or aromatization. These specific metabolic pathways have not been explored for this compound.

Enzyme Inhibition Profiles

Information regarding the inhibitory effects of this compound on key drug-metabolizing enzymes is not available in the public domain.

Inhibition of Cytochrome P450 Enzymes

There are no published in vitro studies examining the inhibitory potential of this compound against any of the cytochrome P450 (CYP) isoforms. Therefore, its capacity to cause drug-drug interactions via CYP inhibition is unknown.

A data table detailing the IC50 values for CYP enzyme inhibition cannot be provided as no such data has been reported.

Permeability Studies in Pre-clinical Models

Preclinical studies to evaluate the permeability of this compound, for instance using Caco-2 cell monolayers to predict intestinal absorption, have not been documented in the scientific literature. As a result, its potential for oral bioavailability is undetermined.

Due to the lack of available data, a table summarizing permeability coefficients cannot be created.

Caco-2 Assay for Intestinal Permeability

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. researchgate.netacs.org This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate into a polarized epithelial layer that mimics the intestinal barrier. creative-bioarray.commdpi.com The primary output of this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer. scispace.com

A high Papp value generally suggests good passive diffusion across the intestinal epithelium, indicating a higher potential for oral absorption. researchgate.net Conversely, a low Papp value may indicate poor absorption. researchgate.net The assay can also be adapted to investigate the role of efflux transporters, such as P-glycoprotein (P-gp), by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 typically suggests that the compound is a substrate for active efflux. creative-bioarray.com

No specific Caco-2 permeability data for this compound could be located in the reviewed scientific literature. Therefore, a data table for its permeability characteristics cannot be provided.

Table 1: Representative Caco-2 Permeability Data for Reference Compounds

This table provides examples of permeability data for well-characterized drugs to illustrate how results from a Caco-2 assay are typically presented. This data is for illustrative purposes only and does not represent the permeability of this compound.

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Human Absorption |

| Propranolol | 25 | ~1 | High |

| Atenolol | 0.5 | ~1 | Low |

| Digoxin | 0.1 | >10 | Low (P-gp substrate) |

In Vivo Pre-clinical Metabolic Pathways

The investigation of metabolic pathways in preclinical animal models is a critical step in drug development. These studies, typically conducted in species such as rats, mice, and dogs, aim to identify the major metabolites and the enzymatic reactions involved in the biotransformation of a new chemical entity. nih.govresearchgate.net

In vivo metabolic studies involve the administration of the compound to animals, followed by the collection and analysis of biological samples like plasma, urine, and feces. nih.govresearchgate.net Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are used to separate, identify, and quantify the parent compound and its metabolites.

Specific in vivo metabolic studies for this compound in any animal model have not been reported in the available scientific literature. However, based on the metabolism of other fluorinated amphetamine analogs, several metabolic pathways can be anticipated. oup.com The presence of a fluorine atom on the phenyl ring is known to influence metabolism, often by blocking hydroxylation at the site of fluorination and potentially directing metabolism to other positions. researchgate.net This can enhance metabolic stability. google.comgoogle.com

Potential metabolic pathways for compounds of this class include:

N-Hydroxylation: The addition of a hydroxyl group to the nitrogen atom. oup.com

Aliphatic Hydroxylation: Hydroxylation of the propyl side chain. oup.com

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the phenyl ring, although the fluorine atom may hinder this at the 3-position. oup.com

N-Dealkylation: If any N-alkyl substituents were present.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of the parent compound or its phase I metabolites to facilitate excretion. oup.com

Without experimental data, a table of metabolites for this compound cannot be generated.

Computational and Theoretical Chemistry Aspects

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.

Prediction of Binding Modes and Affinities with Target Receptors and Enzymes

While specific molecular docking studies exclusively focused on 2-(3-Fluorophenyl)propan-1-amine are not widely available in published literature, the methodology is well-established for analogous compounds, particularly those targeting monoamine transporters or receptors. For a compound like this compound, molecular docking would be employed to predict how it fits into the binding sites of proteins such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), as well as monoamine oxidase A and B (MAO-A and MAO-B).

The prediction of binding modes involves calculating the most energetically favorable conformations of the ligand within the receptor's active site. The binding affinity, often expressed as a binding energy or an estimated inhibition constant (Ki), is then calculated. These predictions are crucial for ranking potential drug candidates and for understanding the structural basis of their activity.

Table 1: Hypothetical Molecular Docking Targets for this compound

| Target Protein | Potential Interactions | Predicted Outcome |

| Dopamine Transporter (DAT) | Hydrogen bonding with polar residues, hydrophobic interactions with aromatic pockets. | Prediction of binding affinity and orientation within the dopamine binding site. |

| Serotonin Transporter (SERT) | Similar to DAT, with potential for specific interactions with residues unique to the SERT binding pocket. | Comparative binding energy to assess selectivity. |

| Monoamine Oxidase B (MAO-B) | Orientation of the amine group relative to the flavin adenine (B156593) dinucleotide (FAD) cofactor. | Determination of potential as a reversible or irreversible inhibitor. |

Active Site Analysis and Ligand-Enzyme Interactions

Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the active site of the enzyme or receptor is conducted. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, electrostatic interactions, and pi-pi stacking with the ligand.

For this compound, the fluorine atom on the phenyl ring is of particular interest. Fluorine can engage in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly influence binding affinity and selectivity. The analysis would map out the specific residues that interact with the fluorophenyl group, the propyl chain, and the primary amine. This information is instrumental in designing derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

CoMFA and Other 3D-QSAR Methodologies

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that uses a set of aligned molecules to generate a statistical model. The model correlates the biological activity of the molecules with their 3D steric and electrostatic fields. While specific CoMFA studies on this compound are not documented, this methodology would be applicable to a series of related fluorinated phenylpropylamines.

The process would involve:

Building a dataset of analogous compounds with known biological activities.